molecular formula C9H10BrClFN B2416952 1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride CAS No. 2361634-47-9

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B2416952
CAS No.: 2361634-47-9
M. Wt: 266.54
InChI Key: MPDSILDPGRBFOU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride is an organic compound with the chemical formula C9H10BrFN · HCl. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with a bromine and fluorine atom on the phenyl ring.

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and cyclopropanecarboxylic acid.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the reaction of 3-bromo-5-fluoroaniline with cyclopropanecarboxylic acid in the presence of a suitable catalyst.

    Amine Formation: The resulting intermediate is then subjected to amination to form the desired amine compound.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may involve the cyclopropane ring or the amine group.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine[][3].

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDSILDPGRBFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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